1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone
Description
1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethanone is a pyrazole-based compound featuring a bromine atom at the 4-position, an ethyl group at the 1-position, and an acetyl group at the 3-position of the heterocyclic ring. These compounds are pivotal in medicinal chemistry due to their versatility in forming pharmacophores and their role as intermediates in synthesizing bioactive molecules. Pyrazole derivatives are known for antimicrobial, anticancer, and anti-inflammatory activities, with substituent patterns critically influencing their properties .
Properties
IUPAC Name |
1-(4-bromo-1-ethylpyrazol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-3-10-4-6(8)7(9-10)5(2)11/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHSNRPCAWRVHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethanone can be synthesized through a multi-step process involving the bromination of 1-ethyl-1H-pyrazole followed by acylation. The general synthetic route involves:
Bromination: The starting material, 1-ethyl-1H-pyrazole, is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane to introduce the bromine atom at the 4-position of the pyrazole ring.
Acylation: The brominated intermediate is then subjected to acylation using an acylating agent such as acetyl chloride or acetic anhydride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products:
- Substitution reactions yield various substituted pyrazole derivatives.
- Reduction reactions yield the corresponding alcohol.
- Oxidation reactions yield the corresponding carboxylic acid.
Scientific Research Applications
1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Halogen Substitution
- Bromine vs. Molecular weight: 409.3 g/mol. 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (): Chlorine substitution reduces steric bulk compared to bromine but maintains similar electronic effects. Molecular weight: 370.8 g/mol.
Alkyl and Aryl Variations
- Ethyl vs. Methyl Groups: 1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone (): Methyl groups in oxadiazole derivatives (e.g., compound 4d, MW: 300.31 g/mol) reduce lipophilicity compared to ethyl substituents, affecting membrane permeability . 1-(4-Bromo-2-methyl-5-thiazolyl)ethanone (): Methyl substitution on a thiazole ring (MW: 247.1 g/mol) contrasts with pyrazole-based analogs, highlighting heterocycle-dependent reactivity .
Hybrid Heterocycles
- Pyrazole-Triazole Hybrids: 1-(4-Bromophenyl)-2-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-ylsulfanyl}ethanone (): Incorporation of triazole enhances hydrogen-bonding capacity, critical for antimicrobial activity. Synthesized via nucleophilic substitution with p-bromo-phenacyl bromide (yield: ~70%) .
Physicochemical and Spectroscopic Properties
IR and NMR Signatures
Crystallographic Data
- SHELX Refinement : Compounds like those in and were resolved using SHELXL, confirming planar pyrazole rings and dihedral angles between substituents .
Biological Activity
1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone is an organic compound featuring a pyrazole ring with a bromo and ethyl substitution. Its molecular formula is C₇H₉BrN₂O, with a molar mass of 217.06 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound's structure includes a carbonyl group (ethanone) attached to the pyrazole moiety, influencing its reactivity and biological properties. The presence of bromine enhances its interaction potential with biological targets compared to other halogenated analogs.
Biological Activities
Research indicates that this compound exhibits various biological activities:
The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with various molecular targets such as enzymes and receptors, potentially modulating biological pathways involved in disease processes. Further biochemical studies are necessary to clarify these interactions.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds highlights its unique characteristics:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-(4-Bromo-phenyl)-pyrazole | Bromo-substituted phenyl group | Strong anti-inflammatory activity |
| 1-(5-methyl-pyrazol-3-yl)ethanone | Methyl instead of ethyl | Known for its antimicrobial properties |
| 4-Bromo-1H-pyrazole | No ethanone functionality | Primarily used in synthetic organic chemistry |
The bromine substitution in this compound enhances its reactivity and potential biological activity compared to other halogenated pyrazoles.
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating pyrazole derivatives for their biological activities:
- Synthesis and Evaluation : A study synthesized various pyrazole derivatives, including those based on the 1H-pyrazole scaffold, which exhibited significant anticancer properties against breast cancer cells. These compounds induced apoptosis and enhanced caspase activity at low concentrations .
- Antimicrobial Testing : Another investigation tested several pyrazole derivatives against bacterial strains such as E. coli and Staphylococcus aureus, showing promising antimicrobial activity that could inform future drug development efforts .
- Inflammation Models : Compounds similar to this compound were evaluated in inflammation models, demonstrating efficacy in reducing edema and inflammatory markers, reinforcing the potential therapeutic role of pyrazoles in inflammatory diseases .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone, and how can data inconsistencies be resolved?
- Answer : Fourier-transform infrared (FT-IR) spectroscopy is critical for identifying functional groups (e.g., C=O, C-Br) via vibrational modes. Nuclear magnetic resonance (NMR) (¹H, ¹³C) resolves substituent positions and electronic environments. Discrepancies between experimental and theoretical spectra (e.g., HOMO-LUMO gaps) should be addressed using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to refine vibrational assignments . Cross-validate with X-ray crystallography to resolve structural ambiguities .
Q. How can the crystal structure of this compound be determined experimentally?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Data reduction via SAINT and absorption correction with SADABS. Refinement with SHELXL (full-matrix least-squares on F²) ensures precise bond lengths/angles. Validate using the IUCr checkCIF tool to address symmetry or displacement parameter anomalies .
Q. What synthetic routes are effective for preparing pyrazole-based ethanones like this compound?
- Answer : Cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones under reflux in ethanol or toluene. For example, react 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde with acetyl chloride in dry THF using triethylamine as a base. Monitor reaction progress via TLC (silica gel 60 F₂₅₄, hexane:ethyl acetate 7:3). Purify via column chromatography .
Advanced Research Questions
Q. How do substituents (e.g., bromine, ethyl) influence the compound’s electronic properties and reactivity?
- Answer : The bromine atom increases electrophilicity at the pyrazole ring, facilitating nucleophilic substitution. Ethyl groups enhance steric bulk, affecting π-stacking in crystal packing. Use molecular electrostatic potential (MEP) maps calculated at the DFT/B3LYP level to visualize charge distribution. Compare with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., C-H···O, Br···π) .
Q. What computational strategies predict the compound’s bioactivity or binding affinity?
- Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases, enzymes) using the compound’s optimized geometry (DFT-minimized structure). Validate docking poses with molecular dynamics simulations (GROMACS) to assess stability. Combine with QSAR models using descriptors like logP, polar surface area, and HOMO-LUMO energy gaps .
Q. How can conflicting data from NMR and X-ray crystallography be resolved?
- Answer : NMR may suggest dynamic processes (e.g., tautomerism) not evident in static X-ray structures. Use variable-temperature NMR to detect conformational changes. For X-ray data, analyze residual electron density maps to identify disorder or partial occupancy. Cross-reference with solid-state NMR for crystalline phase validation .
Methodological Considerations
Q. What safety protocols are essential when handling brominated pyrazole derivatives?
- Answer : Use fume hoods, nitrile gloves, and PPE to avoid dermal exposure. Brominated compounds may release HBr under heat; neutralize waste with 10% sodium bicarbonate before disposal. Store in amber glass under inert atmosphere to prevent photodegradation .
Q. How to optimize reaction yields for derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
